ethyl 4-(4-{[6-benzyl-3-(methoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(4-{[6-benzyl-3-(methoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a heterocyclic compound with a thieno[2,3-c]pyridine core fused with a sulfur-containing ring system. Key structural features include:
- Thienopyridine backbone: A bicyclic structure combining thiophene and pyridine moieties, which confers unique electronic properties due to sulfur’s electronegativity .
- Substituents: A benzyl group at position 6 of the thienopyridine core. Methoxycarbonyl at position 2. A benzenesulfonyl group linked via a carbamoyl bridge to position 4 of the benzene ring. A piperazine ring substituted with an ethyl carboxylate group.
- Hydrochloride salt: Enhances solubility and bioavailability .
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O7S2.ClH/c1-3-41-30(37)33-15-17-34(18-16-33)43(38,39)23-11-9-22(10-12-23)27(35)31-28-26(29(36)40-2)24-13-14-32(20-25(24)42-28)19-21-7-5-4-6-8-21;/h4-12H,3,13-20H2,1-2H3,(H,31,35);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHADFKJPGVEGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
Pyrazolo-Pyridine Derivatives (e.g., Ethyl 5-(4-Methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate)
- Core Structure: Pyrazolo[4,3-c]pyridine (nitrogen-rich fused rings) vs. thieno[2,3-c]pyridine (sulfur-containing).
- Substituents : Both feature ester groups (ethyl carboxylate) and aryl substituents (benzyl/methoxybenzyl).
- The target compound’s benzenesulfonyl-piperazine moiety is absent in this analogue .
Pyrazolo-Triazolo-Pyrimidines (e.g., 9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines)
- Core Structure : Three fused rings (pyrazole, triazole, pyrimidine) vs. two fused rings (thiophene, pyridine).
- Functional Groups : Both contain nitrophenyl and fluorophenyl substituents but lack sulfonyl or piperazine groups.
- Bioactivity Implications: The triazolo-pyrimidine core may target kinases or nucleotide-binding proteins, whereas the thienopyridine’s sulfur could influence redox-related pathways .
Piperazine-Containing Analogues (e.g., HBK14–HBK19 Series)
- Core Structure: Piperazine rings substituted with phenoxyalkyl and methoxyphenyl groups.
- Substituent Comparison: The HBK series includes chlorinated or methylated phenoxy groups but lacks thienopyridine or benzenesulfonyl moieties. The target compound’s ethyl carboxylate and benzenesulfonyl groups may enhance solubility and protein-binding affinity compared to HBK derivatives .
- Pharmacokinetics : Piperazine hydrochlorides in both compounds improve water solubility, but the HBK series’ simpler structures may favor blood-brain barrier penetration .
Sulfonyl/Carbamoyl-Functionalized Analogues (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes)
- Functional Groups : Both contain carbamoyl linkages and aromatic sulfonyl groups.
- Structural Divergence: Pyrazole-based analogues lack the thienopyridine core and piperazine ring. The target compound’s benzenesulfonyl-piperazine-carboxylate system may confer stronger hydrogen-bonding capacity with targets like proteases or GPCRs .
Computational and Bioactivity-Based Comparisons
Molecular Similarity Metrics
- Tanimoto Coefficient : While specific data for the target compound is unavailable, analogues like aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) demonstrate how structural overlap (e.g., sulfonyl groups) correlates with bioactivity .
- Fingerprint Analysis : Morgan or MACCS fingerprints would highlight shared features (e.g., ester groups, aryl rings) between the target compound and pyrazolo-pyridines or HBK derivatives .
Bioactivity Clustering
- NCI-60 Dataset Insights : Compounds with similar sulfonyl/carbamoyl motifs often cluster by bioactivity, suggesting shared targets (e.g., enzymes requiring hydrogen-bond acceptors) .
- Target Prediction: The thienopyridine core may confer selectivity for sulfur-interacting proteins (e.g., cytochrome P450 isoforms), distinct from pyrazole or pyrimidine-based compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
